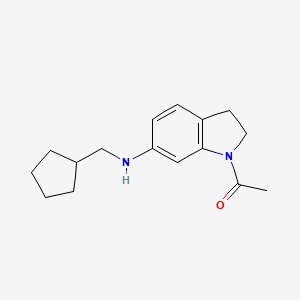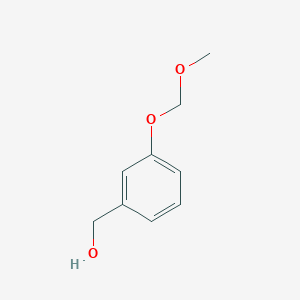
5-ethynyl-4-methylpyridin-2-amine
Descripción general
Descripción
5-ethynyl-4-methylpyridin-2-amine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, an ethynyl group at the 5-position, and a methyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-pyridinamine with an appropriate ethynylating agent under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the ethynyl group. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-ethynyl-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated pyridines.
Aplicaciones Científicas De Investigación
5-ethynyl-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-ethynyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinamine, 5-methyl-: Similar structure but lacks the ethynyl group.
2-Pyridinamine, 4-methyl-: Similar structure but lacks the ethynyl group and has the methyl group at a different position.
2-Pyridinamine: Basic structure without the ethynyl and methyl groups.
Uniqueness
5-ethynyl-4-methylpyridin-2-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. The ethynyl group enhances its reactivity and potential for covalent modification of target molecules, while the methyl group influences its steric and electronic properties.
Propiedades
Número CAS |
179555-05-6 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
5-ethynyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3,(H2,9,10) |
Clave InChI |
CMJOZKYNXSVRGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C#C)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














